N-(3-chloro-4-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(3-chloro-4-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS: 880789-18-4; molecular formula: C₁₉H₁₆ClNO₃) is a chromene-2-carboxamide derivative characterized by a 4-oxo-4H-chromene backbone with 6,8-dimethyl substituents. The carboxamide group is linked to a 3-chloro-4-methylphenyl moiety, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C19H16ClNO3 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-10-6-12(3)18-14(7-10)16(22)9-17(24-18)19(23)21-13-5-4-11(2)15(20)8-13/h4-9H,1-3H3,(H,21,23) |
InChI Key |
HDYWYODJCMVLOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylaniline with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS: 880789-16-2)
- Structural Differences : The phenyl substituent in this analog contains 2,6-dimethyl groups instead of the 3-chloro-4-methyl group in the target compound.
- Biological Implications : Dimethyl groups may enhance lipophilicity compared to the chloro-methyl combination, influencing membrane permeability or protein interactions .
N-[2-(Trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS: 872866-47-2)
- Structural Differences : Features a 2-trifluoromethylphenyl group instead of the 3-chloro-4-methylphenyl group.
- Electronic and Steric Effects : The trifluoromethyl group is strongly electron-withdrawing and bulky, which may sterically hinder interactions with hydrophobic enzyme pockets. This contrasts with the chloro-methyl group’s balance of moderate electron withdrawal and compact steric profile .
- Pharmacological Potential: Trifluoromethyl groups are often used to improve metabolic stability, suggesting this analog may exhibit longer half-lives than the target compound .
General Trends in Chromene Derivatives
Chromene and coumarin derivatives are recognized for their ability to inhibit proteins such as EGFR, PI3K, and NF-κB , which are critical in cancer progression . Substituents on the phenyl ring significantly modulate activity:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to polar active sites.
- Methyl groups increase lipophilicity, favoring passive diffusion through cell membranes.
- Substituent position (e.g., 2,6- vs. 3,4-substitution) alters molecular geometry, affecting target engagement .
Biological Activity
N-(3-chloro-4-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone substituted with a 3-chloro-4-methylphenyl group and a carboxamide functional group. Its molecular formula is , which contributes to its unique chemical properties and biological interactions.
Biological Activity Overview
Research has indicated that chromene derivatives exhibit various biological activities, including:
- Antioxidant Activity : Compounds similar to this compound have shown significant free radical scavenging abilities, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : Some studies suggest that chromene derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Anticancer Properties : Preliminary studies indicate that certain chromene derivatives may possess cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurodegenerative diseases like Alzheimer's .
- Molecular Interactions : Molecular docking studies reveal that the compound may interact with specific amino acid residues in target proteins, influencing their activity and stability .
- Induction of Apoptosis : There is evidence suggesting that certain derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Cytotoxicity against MCF-7 and HCT116 cell lines |
Case Study Analysis
- Antioxidant Activity : A study evaluated the antioxidant capacity of various chromene derivatives, finding that those with electron-withdrawing groups exhibited enhanced free radical scavenging activity. This suggests that this compound could similarly benefit from such substitutions to improve its efficacy .
- Cytotoxicity Against Cancer Cells : In vitro experiments demonstrated that the compound induced apoptosis in breast cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspase pathways, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
